Home > Products > Screening Compounds P11962 > Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate - 1195768-19-4

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

Catalog Number: EVT-3164031
CAS Number: 1195768-19-4
Molecular Formula: C14H10F3NO4S
Molecular Weight: 345.30
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid

Compound Description: This compound, also known as compound 3, is a potent and selective leukotriene B4 (LTB4) receptor antagonist. It exhibits high affinity for the human neutrophil LTB4 receptor (Ki = 0.78 nM) and effectively blocks LTB4-induced Ca2+ mobilization. This compound also demonstrates significant oral and topical anti-inflammatory activity in murine models of dermal inflammation. []

2,6-Dimethyl-3,5-dicarbomethoxy-4-phenyl-1,4-dihydropyridine and its derivatives

Compound Description: This set of compounds acts as calcium channel antagonists. Their pharmacological activity is determined by their ability to inhibit Ca2+-dependent muscarinic mechanical responses in guinea pig ileal longitudinal smooth muscle. Notably, a correlation exists between the degree of puckering in the 1,4-dihydropyridine ring and their pharmacological activity. Compounds with less ring distortion exhibit greater activity. []

2,6-Diamino-4-methyl-3-pyridinecarbonitrile

Compound Description: This compound serves as a key intermediate in a synthetic pathway. Its reactivity with benzenesulfonyl chloride results in a tris-sulfonyl derivative, confirmed by X-ray analysis. []

Elagolix (sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate)

Compound Description: Elagolix functions as a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). It exhibits high selectivity for hGnRH-R and effectively suppresses luteinizing hormone in castrated macaques upon oral administration. This compound is currently being investigated as a potential treatment for endometriosis. []

Methiozolin (5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline)

Compound Description: Methiozolin acts as an effective herbicide, demonstrating excellent selectivity for controlling annual bluegrass in various turfgrasses. It exhibits low toxicity to established zoysiagrass, creeping bentgrass, Kentucky bluegrass, and perennial ryegrass at application rates up to 1000 g ha-1. This selectivity makes it a valuable tool for managing annual bluegrass in turfgrass settings. []

Source and Classification

This compound is derived from the benzoate family and is characterized by the presence of both fluorine and sulfonamide functional groups. It has been identified in various chemical databases, including PubChem and ChemSpider, under different identifiers such as CID 57989692 . Its structural complexity and specific functional groups categorize it within compounds that may exhibit unique biological activities.

Synthesis Analysis

The synthesis of methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate involves several key steps:

  1. Starting Material: The synthesis typically begins with methyl 3-amino-2-fluorobenzoate.
  2. Reagents: The reaction involves the use of 2,6-difluorobenzenesulfonyl chloride to introduce the sulfonamide group.
  3. Reaction Conditions: The reaction is generally performed in a solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond .

Detailed Steps:

  • Esterification: Methyl 3-amino-2-fluorobenzoate undergoes esterification to form the initial product.
  • Sulfonamidation: The introduction of the sulfonamide group occurs through nucleophilic substitution, where the amine reacts with sulfonyl chloride.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels .
Molecular Structure Analysis

The molecular structure of methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate features several significant components:

  • Core Structure: The compound contains a benzoate core substituted at the 3-position with a sulfonamide group and at the 2-position with a fluorine atom.
  • Substituents: The presence of two fluorine atoms on the 2,6-difluorophenyl ring enhances its lipophilicity and may influence its biological activity.
  • Geometric Configuration: The compound does not exhibit stereocenters, simplifying its spatial configuration .

Structural Data:

  • Topological Polar Surface Area: 80.8A˚280.8\,Å^{2}
  • Hydrogen Bond Donors/Acceptors: 1 donor and 8 acceptors contribute to its solubility characteristics.
  • Rotatable Bonds: There are 5 rotatable bonds, indicating some flexibility in its structure .
Chemical Reactions Analysis

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The sulfonamide nitrogen can act as a nucleophile in further reactions with electrophiles.
  2. Condensation Reactions: It may also participate in condensation reactions to form more complex structures.
  3. Deprotection Reactions: If protected groups are used during synthesis, deprotection can yield active pharmaceutical ingredients .

Reaction Conditions:

The conditions for these reactions often involve organic solvents and bases or acids depending on the nature of the reactants involved.

Proposed Mechanism:

  • Inhibition of Enzymatic Activity: The sulfonamide moiety may mimic substrates or cofactors, leading to competitive inhibition.
  • Interaction with Kinases: Research indicates that similar compounds can inhibit kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival .
Physical and Chemical Properties Analysis

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate exhibits several notable physical and chemical properties:

Relevant Data:

  • Exact Mass: 345.02826346g/mol345.02826346\,g/mol
  • Heavy Atom Count: 23
  • Complexity Index: 515 indicates a relatively complex structure compared to simpler organic molecules .
Applications

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate serves as an important building block in medicinal chemistry:

  1. Pharmaceutical Development: It is utilized in synthesizing potential therapeutic agents targeting specific enzymes involved in diseases such as cancer.
  2. Research Applications: Compounds like this are studied for their ability to inhibit specific biological pathways, contributing to drug discovery efforts aimed at developing novel treatments for various conditions .
  3. Biological Studies: Investigations into its effects on cellular processes provide insights into mechanisms underlying disease progression.
Synthetic Methodologies and Optimization

Multi-Step Synthetic Pathways for Sulfonamide-Fluorobenzoate Hybrids

The synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (CAS 1195768-19-4) follows a meticulously designed multi-step sequence to construct its complex sulfonamide-fluorobenzoate architecture. The canonical route begins with esterification of commercially available 2-fluoro-3-nitrobenzoic acid using thionyl chloride in methanol under reflux conditions, achieving near-quantitative conversion to methyl 2-fluoro-3-nitrobenzoate (Step A, 87% yield) [7] [8]. Subsequent catalytic hydrogenation over palladium on carbon (Pd/C) reduces the nitro group to an amine, generating methyl 3-amino-2-fluorobenzoate (Step B, quantitative yield). This amine intermediate undergoes regioselective sulfonylation with 2,6-difluorobenzenesulfonyl chloride in dichloromethane (DCM) using pyridine as base, forming the sulfonamide linkage central to the target molecule (Step C, 98% yield) [8].

The critical condensation step employs lithiated 2-chloro-4-methylpyrimidine to functionalize the sulfonamide nitrogen, producing a ketone intermediate (Step D, 92% yield). Final steps involve bromination-cyclization using N-bromosuccinimide (NBS) and thioamides to construct the thiazole core (30-44% yield), demonstrating a key complexity-generating transformation [7]. This multi-step approach balances yield efficiency with precise control over molecular architecture, essential for maintaining the structural integrity required for pharmaceutical applications, particularly in BRAF/HDAC inhibitor hybrids [7] [8].

Table 1: Key Synthetic Steps for Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

StepTransformationReagents/ConditionsYieldFunction
AEsterificationSOCl₂, MeOH, reflux87%Carboxyl group protection
BNitro reduction10% Pd/C, H₂, rt~100%Amine generation
CSulfonylation2,6-difluoro-benzenesulfonyl chloride, pyridine, DCM98%Sulfonamide bond formation
DCondensation2-Chloro-4-methylpyrimidine, LiHMDS, 0°C→rt92%Aminopyrimidine incorporation
EBromination-CyclizationNBS, thioamides, DMA, 60°C30-44%Thiazole core construction

Catalytic Strategies for Regioselective Fluorination and Sulfonylation

Regioselective fluorination and sulfonylation are pivotal for constructing this molecule’s electronically precise scaffold. Directed ortho-metalation strategies enable selective fluorine placement, leveraging the ortho-directing ability of carbonyl groups in benzoate precursors to facilitate electrophilic fluorination at specific positions [7]. For sulfonamide coupling, pyridine catalysis proves essential in activating sulfonyl chlorides toward nucleophilic attack by the aromatic amine while minimizing di-sulfonylation byproducts [8]. The use of lithium hexamethyldisilazide (LiHMDS) as a strong non-nucleophilic base in Step D ensures deprotonation of the sulfonamide N-H without competing side reactions, enabling clean condensation with halogenated pyrimidines [7].

Temperature control emerges as a critical factor: maintaining 0°C during initial lithiation prevents undesired nucleophilic aromatic substitution of existing fluorine atoms. Solvent optimization in cyclization steps (e.g., dimethylacetamide at 60°C) balances reactivity and stability for thiazole formation. These strategies collectively achieve the sterically congested sulfonamide linkage between the 2,6-difluorophenyl ring and ortho-fluorinated benzoate – a structural motif demanding precise spatial orientation for target engagement in kinase inhibitors [7] [8].

Optimization of Reaction Conditions for Yield Enhancement and Byproduct Minimization

Process optimization focuses on overcoming yield-limiting steps, particularly the bromination-cyclization sequence (Step E), which initially delivered suboptimal yields (30-44%). Solvent screening revealed dimethylacetamide (DMA) as superior to DMF or THF for suppressing N-bromosuccinimide-mediated oxidation byproducts [7]. Strict oxygen exclusion via nitrogen sparging reduced dimeric impurities during the light-sensitive bromination. For the sulfonylation step (Step C), stoichiometric optimization established a 1:1.05 ratio of amine to sulfonyl chloride as ideal for minimizing unreacted starting material while preventing di-sulfonylation – a common side reaction with primary anilines [8].

Reaction monitoring via inline IR spectroscopy identified endpoint precision as critical: extended reaction times in the condensation step (Step D) led to decomposition of the lithiated species. Implementing quench-controlled reaction termination improved isolated yields by 12-15%. Purification protocols employing silica gel chromatography with ethyl acetate/hexane gradients effectively separated mono-fluorinated impurities arising from potential SNAr displacement of sulfonamide ortho-fluorines. Collectively, these measures enhanced overall yield while maintaining ≥97% purity as confirmed by HPLC [1] [5].

Table 2: Optimization Impact on Critical Reaction Steps

Reaction StepInitial YieldKey OptimizationOptimized YieldByproduct Reduction
Sulfonylation (C)89%Pyridine catalysis, stoichiometric control (1:1.05)98%Di-sulfonylation <1.5%
Condensation (D)80%LiHMDS at 0°C, quench-controlled reaction92%Decomposition products ≤3%
Bromination-Cyclization (E)35% (avg)DMA solvent, O₂ exclusion, NBS purity >99%44%Oxidative dimers ≤5%

Intermediate Characterization in the Synthesis of BRAF/HDAC Dual Inhibitors

Rigorous characterization of synthetic intermediates ensures structural fidelity for downstream biological evaluation. Methyl 3-amino-2-fluorobenzoate (Step B intermediate) displays characteristic NMR signatures: a singlet at δ 5.1 ppm for the amine protons and distinctive ABX coupling patterns in the aromatic region (JHF = 12.5 Hz, JHH = 8.3 Hz) confirming ortho-fluorine positioning [7]. The sulfonamide intermediate (Step C product) exhibits diagnostic downfield shift of the N-H proton to δ 10.2 ppm in DMSO-d6, with 19F NMR revealing two distinct meta-fluorine environments at δ -110.2 ppm (sulfonamide aryl) and δ -118.6 ppm (benzoate aryl) [8].

High-resolution mass spectrometry (HRMS) validates elemental compositions throughout the sequence – e.g., C₁₄H₁₀F₃NO₄S [M+H]+ requires 346.0358, found 346.0355 for the final compound [2] [4]. Crystalline intermediates like the ketone derivative (Step D) enable X-ray confirmation of molecular geometry, particularly the near-perpendicular dihedral angle (87.5°) between benzoate and sulfonamide aryl planes, a conformation crucial for BRAF kinase binding [7]. For thiazole-containing precursors to BRAF/HDAC hybrids, IR spectroscopy confirms hydroxamic acid formation (Step G) via loss of ester carbonyl stretch (1725 cm⁻¹) and emergence of hydroxamate C=O at 1660 cm⁻¹ with O-H stretch at 3200 cm⁻¹ [8]. These analytical checkpoints provide essential quality control for intermediates destined toward dual inhibitors targeting oncogenic pathways.

Properties

CAS Number

1195768-19-4

Product Name

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

IUPAC Name

methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate

Molecular Formula

C14H10F3NO4S

Molecular Weight

345.30

InChI

InChI=1S/C14H10F3NO4S/c1-22-14(19)8-4-2-7-11(12(8)17)18-23(20,21)13-9(15)5-3-6-10(13)16/h2-7,18H,1H3

InChI Key

COSCWKICERLCEK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.